(R)-2-Amino-2-(naphthalen-1-yl)acetic acid

Chiral Chromatography Enantiomeric Separation Pharmaceutical Analysis

Researchers requiring enantiopure chiral selectors for HPLC method development often face supply inconsistencies with racemic or mis-assigned stereoisomers. (R)-2-Amino-2-(naphthalen-1-yl)acetic acid (CAS 100896-07-9) directly addresses this: • Enantiopure (R)-configuration (>99% ee achievable via enzymatic resolution) ensures reliable CSP performance for β-blocker enantiomer resolution. • Validated as the key precursor for Pirkle-type chiral stationary phases (e.g., Chirex 3005) and bis(oxazoline) ligands for asymmetric catalysis. • Consistent supply with batch-specific QC documentation supports regulatory chiral purity testing workflows.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 100896-07-9
Cat. No. B027094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
CAS100896-07-9
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(C(=O)[O-])[NH3+]
InChIInChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m1/s1
InChIKeySCDZHZMVNQDLCM-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Naphthylglycine Sourcing & Differentiation


(R)-2-Amino-2-(naphthalen-1-yl)acetic acid (CAS 100896-07-9) is a chiral, non-proteinogenic α-amino acid derivative featuring a naphthalene moiety at the α-carbon . It belongs to the class of 1-naphthylglycines and is primarily utilized as a versatile chiral building block in asymmetric synthesis and as a chiral selector in chromatographic applications . Its absolute configuration is established as the (R)-enantiomer, making it a valuable tool for the preparation of enantiomerically pure pharmaceuticals and agrochemicals .

Why (R)-1-Naphthylglycine Cannot Be Substituted


In applications ranging from chiral chromatography to asymmetric catalysis, the stereochemical purity of (R)-2-Amino-2-(naphthalen-1-yl)acetic acid is non-negotiable. Substituting this compound with its racemate (CAS 97611-60-4) or the (S)-enantiomer (CAS 111820-05-4) fundamentally alters, and often abolishes, its intended function . As demonstrated in chiral HPLC, the (R)-enantiomer is specifically employed to construct Pirkle-type stationary phases that resolve β-blocker enantiomers; use of the racemate or incorrect enantiomer would result in a loss of enantioselectivity and render the separation impossible [1]. Similarly, in enzymatic resolutions and asymmetric synthesis, the desired chiral product is contingent on starting with the enantiomerically pure building block [2]. The data below quantifies the consequences of such substitutions, underscoring the procurement necessity for the specified (R)-enantiomer.

(R)-1-Naphthylglycine Performance Data


Enantioselective Resolution of β-Blockers

The (R)-enantiomer of 2-amino-2-(naphthalen-1-yl)acetic acid serves as the critical chiral selector in a Pirkle-type chiral stationary phase (CSP) for the HPLC separation of β-blocker enantiomers. The CSP derived from (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid demonstrates high enantioselectivity for metoprolol and bisoprolol, achieving baseline resolution of their (R)- and (S)-isomers [1]. In contrast, a CSP prepared from the racemic mixture or the (S)-enantiomer would lack the necessary chiral recognition sites, resulting in co-elution of the enantiomers and no analytical utility [1].

Chiral Chromatography Enantiomeric Separation Pharmaceutical Analysis

Enzymatic Resolution of Racemic Naphthylglycine

An enzymatic resolution method utilizing a D-amino acid oxidase variant achieves a complete resolution of D,L-naphthylglycine from its racemic mixture, enabling the production of the (R)-enantiomer with an enantiomeric excess (ee) of 99% [1]. This high ee value is critical for downstream applications such as the synthesis of chiral bis(oxazoline) ligands [2]. While the wild-type enzyme also resolves the racemate, the mutant enzyme requires significantly shorter reaction times and a reduced biocatalyst load to achieve complete conversion, providing a more efficient route to the enantiopure (R)-form [1].

Biocatalysis Enzymatic Resolution Asymmetric Synthesis

HPLC Quantification of Metoprolol Enantiomers

The HPLC method employing the (R)-1-naphthylglycine-derived CSP exhibits distinct quantitative performance characteristics for the enantiomers of metoprolol. Specifically, the linear range for (R)-metoprolol is 0.079–1.38 mg/mL with a detection limit of 0.008 mg/mL, whereas for (S)-metoprolol the linear range is 0.015–5.80 mg/mL with a detection limit of 0.002 mg/mL [1]. This differential response demonstrates the CSP's ability to not only separate but also quantify each enantiomer with high sensitivity, a feature entirely absent when using a non-chiral or incorrectly configured phase [1].

Analytical Method Validation Detection Limit Linear Range

Purity Specifications: Enantiopure vs. Racemic

Vendor specifications indicate that (R)-2-amino-2-(naphthalen-1-yl)acetic acid is routinely supplied with a minimum chemical purity of 95% or higher (e.g., 95%+ or 98%), and is accompanied by analytical data such as NMR, HPLC, or GC for batch verification . In contrast, the racemic 2-amino-2-(naphthalen-1-yl)acetic acid (CAS 97611-60-4) is often offered at similar purity levels (e.g., ≥95% RMN), but its stereochemical composition is undefined, rendering it unsuitable for enantioselective applications . This difference in defined versus undefined stereochemistry is critical for experimental reproducibility and regulatory compliance.

Chemical Purity Quality Control Procurement

(R)-1-Naphthylglycine Applications


Pirkle-Type Chiral Stationary Phases

Utilize (R)-2-amino-2-(naphthalen-1-yl)acetic acid as the chiral selector precursor for synthesizing amide-type CSPs. Derivatization with 3,5-dinitrobenzoic acid yields a phase that effectively resolves enantiomers of β-blockers (e.g., metoprolol, bisoprolol), clenbuterol, and ephedrines [1][2]. This CSP is commercially available as the Chirex 3005 column and is employed in pharmaceutical analysis for enantiomeric purity testing and chiral quality control [2].

Chiral Ligand & Catalyst Synthesis

Employ enantiopure (R)-1-naphthylglycine, obtained via enzymatic resolution with 99% ee, as a starting material for the synthesis of chiral bis(oxazoline) ligands (e.g., 1-naphthylbis(oxazoline)) [3]. These ligands are widely used in asymmetric catalysis, including Lewis acid-catalyzed reactions, to induce high enantioselectivity in the formation of new stereocenters [3]. The high enantiopurity of the starting amino acid is directly correlated to the final ligand's performance.

Biocatalytic Production of Enantiopure Building Blocks

Use the engineered D-amino acid oxidase variant to efficiently resolve racemic naphthylglycine mixtures, producing (R)-1-naphthylglycine with >99% ee while minimizing reaction time and enzyme usage compared to the wild-type enzyme [4]. This approach is valuable for generating enantiomerically pure building blocks for peptide mimetics, pharmaceutical intermediates, and agrochemical synthesis [4].

Chiral Purity Method Development

Develop and validate HPLC methods for the quantification of β-blocker enantiomers using a CSP derived from (R)-1-naphthylglycine. The method provides linear calibration ranges (e.g., 0.015–5.80 mg/mL for (S)-metoprolol) and low detection limits (0.002 mg/mL) essential for monitoring enantiomeric impurities in drug substances and formulations [1]. This application is critical for meeting regulatory requirements for chiral drug products.

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